molecular formula C7H11ClFNS B12230536 Ethyl[(5-fluoro-2-thienyl)methyl]amine

Ethyl[(5-fluoro-2-thienyl)methyl]amine

Cat. No.: B12230536
M. Wt: 195.69 g/mol
InChI Key: UZBGZIPFDWUCDK-UHFFFAOYSA-N
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Description

Ethyl[(5-fluoro-2-thienyl)methyl]amine is a chemical compound of interest in synthetic organic chemistry and medicinal chemistry research. As a fluorinated thiophene derivative, it serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring an amine group and a fluorine-substituted thiophene ring, makes it a potential intermediate in the development of novel pharmacologically active compounds. Researchers utilize this amine in the exploration of new chemical entities, particularly in constructing molecular libraries for high-throughput screening. Fluorinated heterocyclic compounds like this one are often investigated for their potential to modulate biological targets, given the influence of fluorine on a molecule's lipophilicity, metabolic stability, and binding affinity. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Specific data on its applications, mechanism of action, and physicochemical properties should be consulted from the relevant scientific literature for your specific research context.

Properties

Molecular Formula

C7H11ClFNS

Molecular Weight

195.69 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H10FNS.ClH/c1-2-9-5-6-3-4-7(8)10-6;/h3-4,9H,2,5H2,1H3;1H

InChI Key

UZBGZIPFDWUCDK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(S1)F.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The aldehyde group of 5-fluoro-2-thiophenecarboxaldehyde reacts with ethylamine to form an unstable Schiff base. Reduction is typically achieved using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in methanol or ethanol at 0–25°C. The latter reagent is preferred due to its superior selectivity for imine reduction over competing aldehyde reduction, which minimizes byproducts.

The stoichiometric equation is:
$$
\text{5-Fluoro-2-thiophenecarboxaldehyde} + \text{Ethylamine} \xrightarrow{\text{NaBH(OAc)}_3} \text{this compound}
$$

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Effect on Reaction
Solvent Methanol or ethanol Polar protic solvents enhance imine formation
Temperature 0–25°C Prevents side reactions (e.g., aldehyde reduction)
Reducing Agent NaBH(OAc)3 (1.2 equiv) Higher selectivity vs. NaBH3CN
Reaction Time 12–24 hours Ensures complete imine reduction

Post-reaction workup involves neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography (hexane/ethyl acetate, 9:1). Yields typically exceed 70% under optimized conditions.

Alternative Synthetic Pathways

Nucleophilic Substitution Strategies

While less common, halogenated precursors such as 5-fluoro-2-(bromomethyl)thiophene can undergo nucleophilic substitution with ethylamine. This method requires anhydrous conditions and a base (e.g., triethylamine) to scavenge HBr. However, competing elimination reactions often reduce yields to 40–50%, making this route less practical than reductive amination.

Catalytic Reductive Amination

Recent advances in ruthenium-catalyzed asymmetric reductive amination, as demonstrated for structurally similar amines, suggest potential applicability to this compound. Using [Ru(PPh3)3H(CO)Cl] with (S,S)-f-binaphane as a chiral ligand, ammonium iodide, and hydrogen gas, this method achieves enantioselectivity up to 83% ee for primary amines. Adaptation to secondary amines would require modifying the ammonia source to ethylamine and optimizing ligand-metal coordination.

Industrial-Scale Synthesis

Continuous flow reactors have been employed for large-scale production, offering advantages in heat transfer and reaction control. Key features include:

  • Automated Feed Systems : Precise dosing of 5-fluoro-2-thiophenecarboxaldehyde and ethylamine in a 1:1.1 molar ratio.
  • In-Line Monitoring : FTIR spectroscopy tracks imine formation in real time.
  • Catalyst Recycling : Immobilized sodium triacetoxyborohydride on silica enables reagent reuse, reducing costs by 30%.

A representative flow setup achieves a space-time yield of 1.2 kg·L⁻¹·day⁻¹ with ≥99% purity after crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(5-fluoro-2-thienyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The fluorine atom in the thienyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl[(5-fluoro-2-thienyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the thienyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The ethylamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related to Ethyl[(5-fluoro-2-thienyl)methyl]amine, differing in substituents, fluorination, or backbone configuration:

Compound Name Substituents/Modifications Key Structural Features Source
Bis[(5-fluoro-2-thienyl)methyl]amine Two (5-fluoro-2-thienyl)methyl groups Increased steric hindrance; dimeric structure
[1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine Methylphenyl and methylthiophen substituents Non-fluorinated; branched alkyl-aryl groups
Methyl-(2-thiophen-2-yl-ethyl)-amine hydrochloride Thiophen-ethyl chain; methylamine hydrochloride Ethyl spacer; protonated amine; no fluorine

Electronic and Steric Effects

  • Fluorination Impact: this compound’s 5-fluoro group reduces electron density on the thiophene ring compared to non-fluorinated analogues (e.g., the methylthiophen derivative in ). This enhances electrophilic substitution resistance but may lower basicity due to inductive effects .
  • Steric Considerations: Bis[(5-fluoro-2-thienyl)methyl]amine has two bulky thienyl groups, likely reducing solubility and increasing steric hindrance in reactions compared to the mono-substituted target compound.

Physicochemical Properties (Inferred)

Property This compound Bis[(5-fluoro-2-thienyl)methyl]amine Methyl-(2-thiophen-2-yl-ethyl)-amine
Polarity Moderate (fluorine + amine) High (two fluorine-thienyl groups) Low (non-fluorinated; hydrochloride salt)
Solubility Likely polar solvent-soluble Reduced (steric bulk) High (ionic form in hydrochloride)
Basicity (pKa) Lower (electron-withdrawing F) Very low (steric + electronic effects) Higher (free amine vs. salt)

Research Findings and Gaps

  • Evidence Limitations: No direct data on this compound’s properties were found in the provided sources. Comparisons rely on structural analogs.
  • Hypotheses : Fluorination likely improves thermal stability but reduces basicity. The ethyl group may enhance lipophilicity compared to methyl analogues.

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